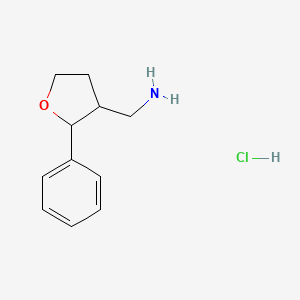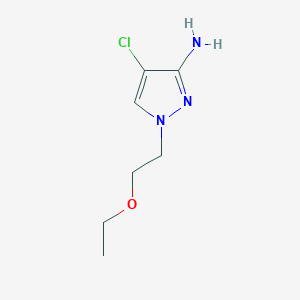
4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with 2-ethoxyethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
科学的研究の応用
4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases due to its ability to interact with biological targets.
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural chemicals.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conducting polymers and advanced coatings.
作用機序
The mechanism of action of 4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-1-(2-ethoxyethyl)-1H-imidazo[4,5-c]pyridine: This compound shares a similar structure but has an imidazo[4,5-c]pyridine core instead of a pyrazole core.
4-Chloro-1-(2-ethoxyethyl)-1H-pyrazole: This compound lacks the amine group present in 4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyethyl group and the amine functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C7H12ClN3O |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
4-chloro-1-(2-ethoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3O/c1-2-12-4-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |
InChIキー |
WLWMVIBIGPYZMK-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


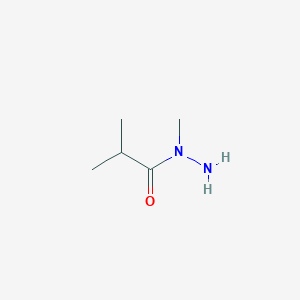

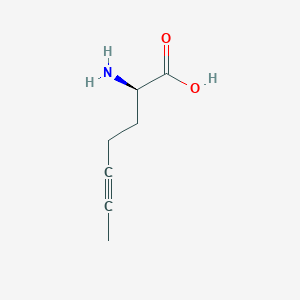

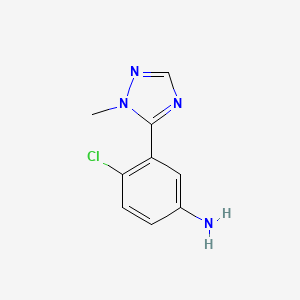


![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
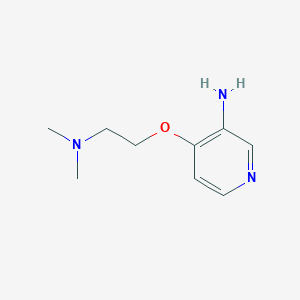
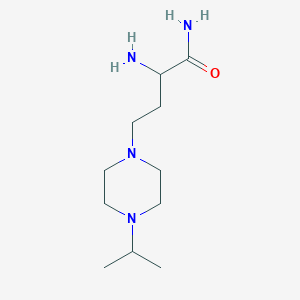
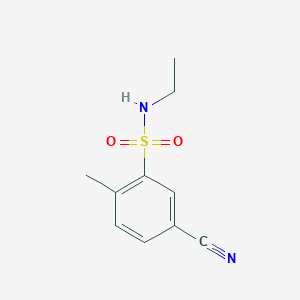
![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
